

Application Notes: Live-Cell Imaging of Lysosomes Using Gamillus

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Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.^{[1][2][3][4]} It exhibits exceptional acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5, making it an ideal tool for imaging acidic organelles such as lysosomes.^{[1][2][4][5][6]} Most conventional fluorescent proteins lose their fluorescence in the acidic interior of lysosomes (pH ~4.5-6.0), which has historically limited the study of these dynamic organelles in live cells.^{[1][2][5][6]} **Gamillus** overcomes this limitation with a very low pKa of 3.4, ensuring stable and bright fluorescence within the lysosomal lumen.^{[1][2][4][5]} Its monomeric nature also prevents the aggregation issues that can occur with other fluorescent proteins, ensuring accurate localization when fused to proteins of interest.^{[3][5]} These properties, combined with its excellent brightness, rapid maturation, and high photostability, make **Gamillus** a powerful molecular tag for investigating lysosomal dynamics, trafficking, and their role in cellular processes like autophagy in living cells.^{[1][2][6]}

Quantitative Data

The photophysical properties of **Gamillus** make it a superior choice for live-cell imaging in acidic environments. Below is a summary of its key characteristics compared to a commonly used green fluorescent protein, EGFP.

Property	Gamillus	EGFP	Reference
pKa	3.4	~6.0	[1][2][4][5]
Excitation Maximum	~488 nm	~488 nm	[7][8]
Emission Maximum	~509 nm	~509 nm	[8]
Brightness	~2x brighter than other acid-tolerant GFPs	Standard	[1][2][4]
Photostability (in vitro)	$t_{1/2} = 73.2$ s (3.7 W/cm ²)	Varies	[7]
Monomeric State	Monomer	Monomer	[3][5]
pH Stability Range	4.5 - 9.0	Limited below pH 6.0	[1][2][5]

Note on Photochromism: **Gamillus** exhibits photochromic behavior. Excitation between 457–487 nm or 488–512 nm can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with light in the 352–388 nm range.[5][7] However, this effect is negligible when using an excitation wavelength range of 440–480 nm.[5][7]

Experimental Protocols

Protocol 1: Generation of a Lysosomal Marker-Gamillus Fusion Construct

To visualize lysosomes, **Gamillus** can be fused to a protein that is targeted to the lysosome, such as the lysosomal-associated membrane protein 1 (LAMP1). This protocol outlines the general steps for creating a LAMP1-**Gamillus** expression vector.

Materials:

- **Gamillus** plasmid (available from commercial vendors or research institutions)
- LAMP1 cDNA
- A mammalian expression vector (e.g., pcDNA3.1)

- Restriction enzymes and T4 DNA ligase
- Competent E. coli for cloning
- Plasmid purification kit

Procedure:

- PCR Amplification: Amplify the **Gamillus** and LAMP1 coding sequences using PCR. Design primers to introduce appropriate restriction sites for cloning into the mammalian expression vector. To create a C-terminal fusion (LAMP1-**Gamillus**), the stop codon of LAMP1 should be removed.
- Restriction Digest: Digest both the PCR products and the mammalian expression vector with the selected restriction enzymes.
- Ligation: Ligate the digested **Gamillus** and LAMP1 fragments into the digested expression vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent E. coli.
- Selection and Screening: Select for transformed bacteria on appropriate antibiotic plates. Screen colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.
- Sequence Verification: Sequence the final plasmid construct to ensure the fusion is in-frame and free of mutations.

Protocol 2: Live-Cell Imaging of Lysosomes in Mammalian Cells

This protocol describes how to transfect mammalian cells with a LAMP1-**Gamillus** construct and perform live-cell imaging.

Materials:

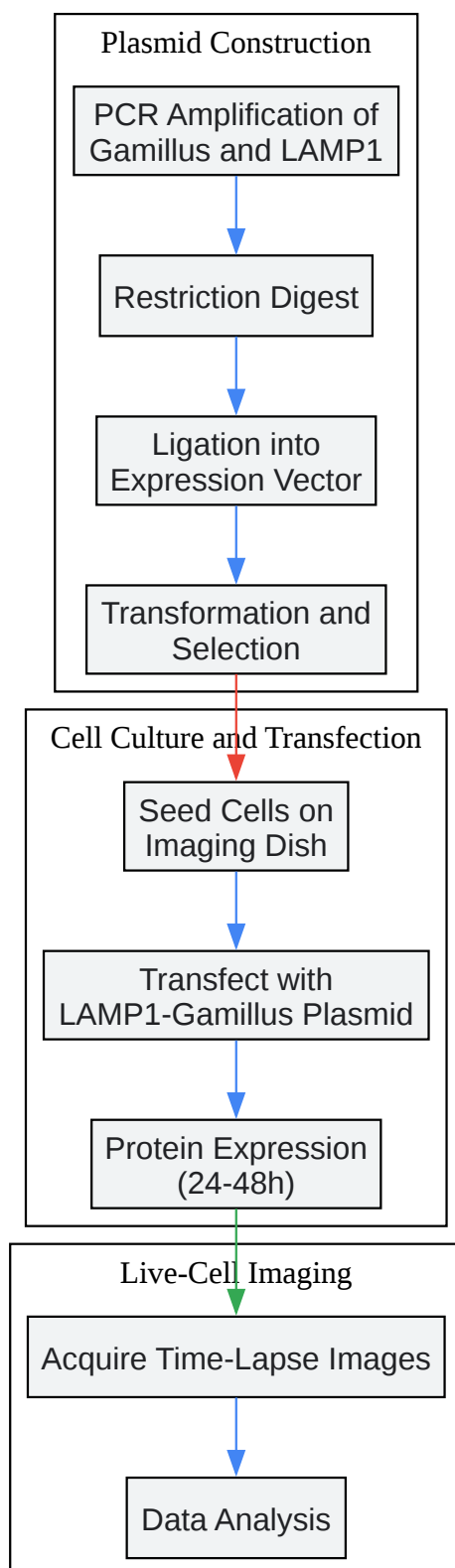
- Mammalian cell line (e.g., HeLa, U2OS)

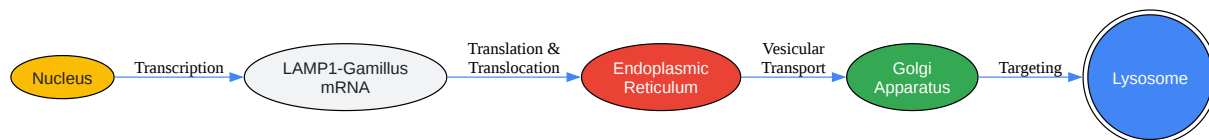
- Complete cell culture medium
- LAMP1-**Gamillus** plasmid DNA
- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom imaging dishes
- Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
- Appropriate filter sets for GFP/**Gamillus** (Excitation: ~470/40 nm, Emission: ~525/50 nm)

Procedure:

- Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Transfection: Transfect the cells with the LAMP1-**Gamillus** plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
- Expression: Allow the cells to express the fusion protein for 24-48 hours.
- Live-Cell Imaging:
 - Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) just before imaging.
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Locate the transfected cells expressing the green fluorescent signal.
 - Set the imaging parameters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
 - Acquire time-lapse images to observe the dynamics of the lysosomes.

Visualizations





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